molecular formula C6H7N3O2 B042881 2-Amino-4-methyl-5-nitropyridine CAS No. 21901-40-6

2-Amino-4-methyl-5-nitropyridine

Cat. No. B042881
CAS RN: 21901-40-6
M. Wt: 153.14 g/mol
InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a solution of 1.0 g of 2-amino-4-methyl-5-nitropyridine in 10 mL of diiodomethane was added 1.8 mL of isopentyl sulfite at room temperature, stirred at this temperature for 30 minutes, and after raising the temperature to 80° C., the solution was stirred for 2 hours. The diiodomethane was evaporated, and the crude product was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:20), to afford 897 mg of the title compound as colorless crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Name
isopentyl sulfite
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.S([O-])(OCCC(C)C)=O.[I:21]CI>>[I:21][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
isopentyl sulfite
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(OCCC(C)C)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The diiodomethane was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (ethyl acetate:n-hexane=1:20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NC=C(C(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 897 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.